(1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol
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Overview
Description
(1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and cyclohexanone.
Formation of Indene Ring: The indene ring is formed through a series of reactions, including cyclization and reduction.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through subsequent reactions, such as nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-amino-2,3-dihydro-1H-inden-2-ol): This compound has a similar indene structure but differs in the position of the hydroxyl group.
(1-amino-2,3-dihydro-1H-inden-4-ol): Another similar compound with the hydroxyl group at a different position.
Uniqueness
(1-amino-4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1-amino-4-methoxy-2,3-dihydroinden-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-9-8(10)5-6-11(9,12)7-13/h2-4,13H,5-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRBZHGONGQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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